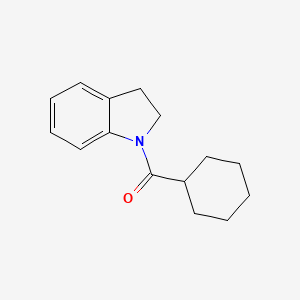

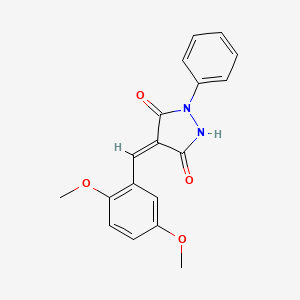

1-(cyclohexylcarbonyl)indoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of indoline derivatives often involves strategies that efficiently assemble the core indoline architecture. Techniques such as cyclopropanation of enamines and subsequent synthetic transformations have been explored for constructing complex nitrogen-containing ring systems relevant to indoline synthesis. The cyclopropanation approach has been used to assemble indoline alkaloid skeletons with cyclopropanation as a key reaction, demonstrating the utility of this strategy in forming stable indolylcyclopropanocarboxylates (Zhang, Song, & Qin, 2011). Another method involves phenyliodine(III) bis(trifluoroacetate)-mediated amidohydroxylation for the synthesis of indoline derivatives, featuring the formation of a N-acylnitrenium ion and its intramolecular trapping by an olefin fragment (Correa, Tellitu, Domínguez, & SanMartin, 2006).

Molecular Structure Analysis

The molecular structure of 1-(cyclohexylcarbonyl)indoline and related compounds can be analyzed through various spectroscopic techniques, including X-ray crystallography, which provides detailed insights into their three-dimensional conformation and electronic structure. The indoline moiety, characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is crucial for the biological activity and chemical reactivity of these compounds.

Chemical Reactions and Properties

Indoline derivatives participate in a wide range of chemical reactions, often serving as key intermediates in the synthesis of complex natural products and pharmaceuticals. Their reactivity can be attributed to the indole nitrogen and the positions adjacent to it, which are sites for electrophilic and nucleophilic attacks. For example, indolines can undergo electrophilic substitution, nucleophilic addition, and cycloaddition reactions, which are fundamental for constructing diverse molecular architectures.

Physical Properties Analysis

The physical properties of 1-(cyclohexylcarbonyl)indoline, such as melting point, boiling point, solubility, and crystalline structure, are influenced by its molecular structure. The presence of the cyclohexylcarbonyl group and the indoline core affects the compound's polarity, solubility in various solvents, and its phase behavior, which are critical parameters in the formulation of pharmaceutical compounds and material science applications.

Chemical Properties Analysis

The chemical properties of 1-(cyclohexylcarbonyl)indoline, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are governed by its functional groups and molecular framework. The indoline nitrogen, in particular, plays a significant role in its chemical behavior, engaging in hydrogen bonding, protonation/deprotonation equilibria, and coordination with metal ions, which are relevant in catalysis and material science.

For more in-depth information and experimental data on the synthesis, molecular structure, and properties of 1-(cyclohexylcarbonyl)indoline and related compounds, the cited literature provides comprehensive insights (Zhang, Song, & Qin, 2011); (Correa, Tellitu, Domínguez, & SanMartin, 2006).

Aplicaciones Científicas De Investigación

Total Synthesis of Indoline Alkaloids

1-(Cyclohexylcarbonyl)indoline is integral to the synthesis of complex nitrogen-containing ring systems, particularly indoline alkaloids. These compounds exhibit potent biological activities, making them significant in pharmaceutical research. A study highlighted the efficiency of cyclopropanation strategies in assembling indoline alkaloid skeletons through cascade reactions. This approach has enabled the construction of various indoline alkaloids, demonstrating its value in synthesizing structurally complex natural products (Zhang, Song, & Qin, 2011).

Photocatalytic Dearomative [2 + 2] Cycloaddition

In another research application, 1-(Cyclohexylcarbonyl)indoline and related compounds have been used in photocatalytic [2 + 2] cycloaddition reactions. These processes allow for the construction of sp3-rich cyclobutane-fused scaffolds, which are pivotal for drug discovery. The reaction showcases good yield and excellent regio- and diastereoselectivity, extending to azaindole heterocycles, thus offering a broad scope for synthesizing fused cyclobutane containing scaffolds (Oderinde et al., 2020).

Mn(OAc)3-Mediated Cyclizations for Indoline Synthesis

Mn(OAc)3-mediated cyclizations represent a novel method for synthesizing indolines, showcasing the utility of 1-(Cyclohexylcarbonyl)indoline derivatives. This method allows for the efficient synthesis of 1,2-annulated products from indoles and indolines equipped with a pendant malonyl group, demonstrating a rapid and versatile approach to constructing complex tetracyclic structures (Magolan & Kerr, 2006).

Cyclohepta[b]indoles in Drug Design

Cyclohepta[b]indoles, which can be synthesized from 1-(Cyclohexylcarbonyl)indoline derivatives, display a wide range of biological activities, making them attractive in drug design. This motif is found in both natural products and pharmaceuticals, suggesting its significance as a "privileged" structure in medicinal chemistry. The synthesis of cyclohepta[b]indoles has evolved to address the need for highly functionalized derivatives, highlighting the importance of novel synthetic methodologies in drug discovery (Stempel & Gaich, 2016).

Asymmetric Syntheses of Indoline Alkaloids

The asymmetric synthesis of spirocyclic indoline natural products is critical for creating bioactive molecules with specific chirality. Techniques focusing on the enantioselective and diastereoselective formation of spirocyclic chiral centers have been developed, emphasizing the versatility of 1-(Cyclohexylcarbonyl)indoline and its derivatives in constructing complex natural products with significant pharmacological properties (Trost & Brennan, 2009).

Safety and Hazards

According to the safety data sheet, indoline is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to handle it with protective gloves/protective clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The future development of indole, indoline, and carbazole syntheses would benefit from the use of more readily available reagents, lower catalyst loading, broader substrate scope, and milder reaction conditions .

Propiedades

IUPAC Name |

cyclohexyl(2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15(13-7-2-1-3-8-13)16-11-10-12-6-4-5-9-14(12)16/h4-6,9,13H,1-3,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDLFSZJCYJQNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24783379 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)

![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)

![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)

![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)

![3-[(3-fluorophenoxy)methyl]-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5542031.png)

![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)